乙二酸;苯重氮

描述

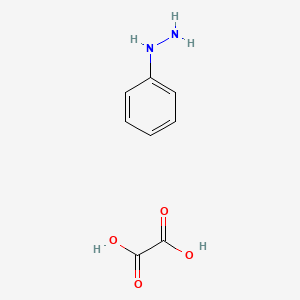

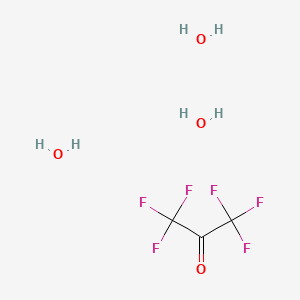

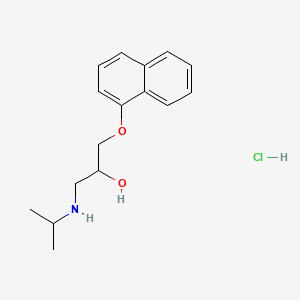

Ethanedioic acid; phenyldiazane, also known as Ethanedioic acid; phenyldiazane, is a useful research compound. Its molecular formula is C8H10N2O4 and its molecular weight is 198.18 g/mol. The purity is usually 95%.

The exact mass of the compound Ethanedioic acid; phenyldiazane is 198.06405680 g/mol and the complexity rating of the compound is 129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethanedioic acid; phenyldiazane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanedioic acid; phenyldiazane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. 乙二酸衍生物的构象分析

乙二酸(草酸)衍生物,特别是二苯基乙二酸酯,由于空间位阻而表现出各种构象,构成明确的分子结构单元。这些衍生物可以采用 s-反式、近似 s-顺式或反式构象,展示了在分子结构研究和构象分析中灵活性和多种应用的潜力 (George 等,1994)。

2. 络合物的形成和分析应用

已合成 1,2-乙二酸-双(苯乙二醛腙),并研究了其与各种金属离子(如 Cu(II)、Ni(II) 和 Co(II))形成配合物的能力。使用分光光度法测定这些配合物的解离和形成常数,突出了在金属离子检测和定量分析中的潜在应用 (Iskender 和 Bek roğlu,1981)。

3. 红外诱导的羧酸构象互变

对稀有气体基质中羧酸(包括乙二酸)的红外诱导构象互变的研究提供了对羧基动力学的见解。这些发现对于理解分子过程至关重要,并可能影响光谱学和材料科学等领域 (Maçôas 等,2004)。

4. 用于生物研究的光敏“笼状”脂肪酸

1-(2'-硝基苯基)乙二醇是乙二酸的衍生物,已用于制备光敏脂肪酸前体。这些化合物对于生物学研究至关重要,特别是对于理解脂肪酸在生物系统中的释放和作用 (Jie 等,1997)。

5. 减轻植物中重金属诱导的胁迫

乙二酸在减轻植物(如玉米)在镍诱导胁迫下的重金属胁迫方面显示出潜力。它作为重要的螯合剂和解毒剂,表明在环境修复和农业中的应用 (Soyingbe 等,2020)。

6. 危险废水的生物修复

乙二酸在纸浆和造纸厂废水的生物修复中发挥作用,有助于降低颜色、木质素和酚含量等污染参数。这突出了其在环境清理和污染控制中的效用 (Raj 等,2014)。

7. 化学反应中的动力学和机理

已研究乙二酸添加剂对二氧化锰溶解的影响,提供了对反应动力学和机理的见解。这项研究对化学加工和材料科学有影响 (Godunov 等,2018)。

作用机制

Target of Action

Phenylhydrazine Oxalate, also known as Ethanedioic acid; phenyldiazane, primarily targets hemoglobin in red blood cells . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs .

Mode of Action

Phenylhydrazine Oxalate interacts with hemoglobin in the presence of molecular oxygen to generate superoxide . This interaction results in the oxidation of hemoglobin, leading to the formation of methemoglobin and other hemoglobin breakdown products . The generation of superoxide is monitored by following the reduction of ferricytochrome c or the oxidation of epinephrine .

Biochemical Pathways

Phenylhydrazine Oxalate affects the hemoglobin oxidation pathway . The oxidation of hemoglobin by Phenylhydrazine Oxalate leads to the formation of superoxide and hydrogen peroxide . This process results in hemoglobin degradation and erythrocyte lysis .

Pharmacokinetics

It is primarily used for research and development purposes .

Result of Action

The action of Phenylhydrazine Oxalate on hemoglobin leads to the formation of methemoglobin and other hemoglobin breakdown products . This can result in hemolytic anemia , a condition characterized by the destruction of red blood cells . The compound also induces reticulocytosis, increased osmotic resistance, free plasma hemoglobin, mean corpuscular hemoglobin (MCH), mean corpuscular hemoglobin concentration (MCHC), and extramedular hematopoiesis in the spleen and liver .

Action Environment

Environmental factors can influence the action of Phenylhydrazine Oxalate. For instance, the presence of certain oxidants at different relative humidity levels can have a significant influence on atmospheric oxalate . Additionally, the pH level can also impact the formation of oxalate . Dust particles in the environment can also affect the levels of atmospheric oxalate .

安全和危害

生化分析

Biochemical Properties

It is known that phenylhydrazine, a related compound, can react with α,β-unsaturated ketones under thermal conditions . This suggests that Phenylhydrazine Oxalate may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Related compounds such as pyrazolines have been found to be pharmacologically active . They are present in several marketed molecules with a wide range of uses, which has established their importance in pharmaceutical and agricultural sectors, as well as in industry .

Molecular Mechanism

It is known that phenylhydrazine can form oximes or hydrazones in a reaction with O, which is a reversible formation of a hemiketal . Reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Phenylhydrazine Oxalate in laboratory settings. It is known that phenylhydrazine can be used in the synthesis of various phenazines .

Dosage Effects in Animal Models

Phenylhydrazine has been used to induce acute hemolytic anemia in animal models .

Metabolic Pathways

Dysregulated glycine-oxalate metabolism has been observed in patients and mice with atherosclerosis . Oxalate overload due to loss of alanine-glyoxylate aminotransferase (AGXT) or hydroxy-L-proline supplementation aggravates pro-oxidant/inflammatory responses, hypercholesterolemia, and atherosclerosis .

Transport and Distribution

Oxlt, the oxalate transporter of Oxalobacter formigenes, is a member of the Major Facilitator Superfamily of transporters (MFS), one of the largest groups of membrane proteins with substantial relevance to solute transport physiology, pharmacology, and possible drug development .

Subcellular Localization

Tools such as LOCALIZER, a machine learning method for subcellular localization prediction in plant cells, can be used to predict the localization of plant proteins or the localization of eukaryotic effector proteins to chloroplasts, mitochondria or nuclei in the plant cell .

属性

IUPAC Name |

oxalic acid;phenylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.C2H2O4/c7-8-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5,8H,7H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOMPZNJCCVZCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50703271 | |

| Record name | Oxalic acid--phenylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37887-33-5 | |

| Record name | Oxalic acid--phenylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylhydrazine Oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

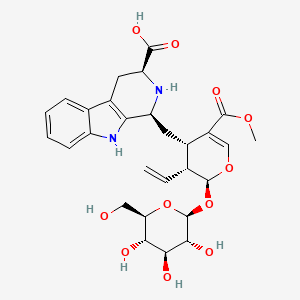

![(3R,4R)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B3028825.png)

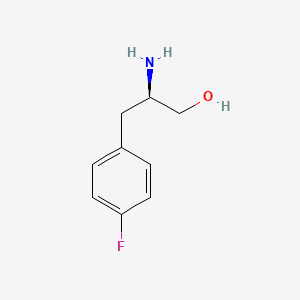

![Ethyl 3-[4-cyano-3-[3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate](/img/structure/B3028835.png)